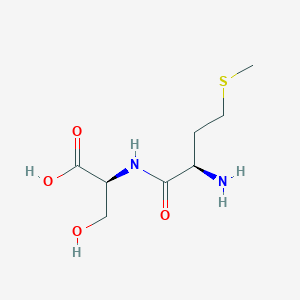
D-Methionyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Methionyl-L-serine: is a dipeptide composed of D-methionine and L-serine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Methionyl-L-serine typically involves the coupling of D-methionine and L-serine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the individual amino acids, followed by enzymatic or chemical coupling. This method can be more environmentally friendly and cost-effective compared to purely chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions: D-Methionyl-L-serine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The hydroxyl group in the serine residue can participate in substitution reactions, such as esterification or phosphorylation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be employed.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of activating agents like carbodiimides for esterification or phosphoramidites for phosphorylation.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced forms of the compound, though less common.
Substitution: Esterified or phosphorylated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: D-Methionyl-L-serine is used in the study of peptide chemistry and the development of peptide-based drugs. Its unique stereochemistry makes it a valuable model compound for understanding peptide interactions and stability.
Biology: In biological research, this compound can be used to study protein synthesis and degradation pathways. It serves as a substrate for various enzymes, providing insights into enzyme specificity and activity.
Medicine: The compound has potential applications in the development of therapeutic peptides. Its stability and bioavailability make it a candidate for drug design, particularly in targeting specific receptors or enzymes.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and as a building block for more complex molecules. Its synthesis and modification can lead to the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of D-Methionyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The methionine residue can participate in methylation reactions, while the serine residue can be involved in phosphorylation or other post-translational modifications. These interactions can modulate the activity of proteins and enzymes, influencing various biochemical pathways.
Comparación Con Compuestos Similares
L-Methionyl-L-serine: Similar in structure but differs in the stereochemistry of the methionine residue.
D-Methionyl-D-serine: Both residues are in the D-configuration, affecting its biological activity and interactions.
L-Methionyl-D-serine:
Uniqueness: D-Methionyl-L-serine is unique due to its specific stereochemistry, which can influence its interaction with biological molecules and its stability. This makes it a valuable compound for studying stereochemical effects in peptides and for developing stereospecific drugs and materials.
Propiedades
Número CAS |
656811-59-5 |
|---|---|
Fórmula molecular |
C8H16N2O4S |
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6+/m1/s1 |
Clave InChI |
WEDDFMCSUNNZJR-RITPCOANSA-N |
SMILES isomérico |
CSCC[C@H](C(=O)N[C@@H](CO)C(=O)O)N |
SMILES canónico |
CSCCC(C(=O)NC(CO)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide](/img/structure/B15159611.png)
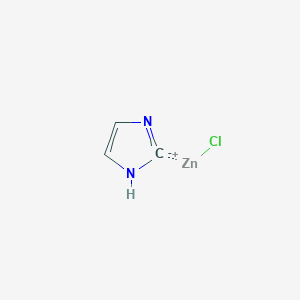
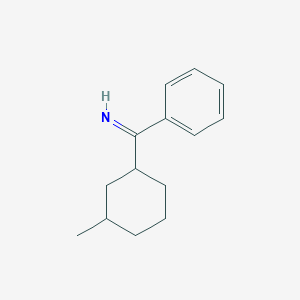
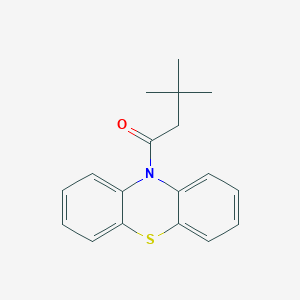
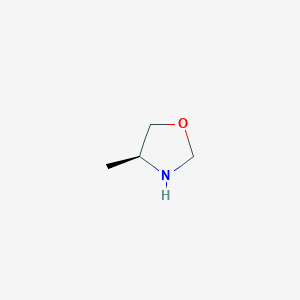
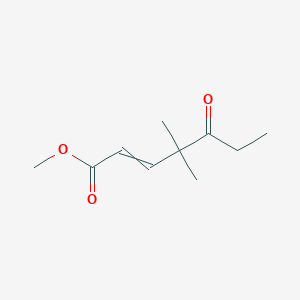
![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)
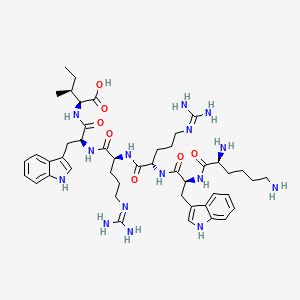
![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
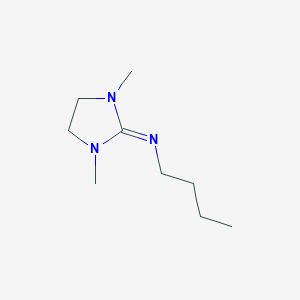
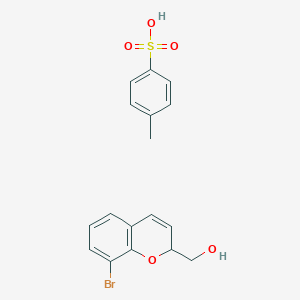
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
acetyl}glycine](/img/structure/B15159713.png)
![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
